1,2-二甲基-1H-咪唑-4,5-二甲酸

描述

“1,2-Dimethyl-1H-imidazole-4,5-dicarboxylic acid” is an intermediate used in the synthesis of N-substituted cyclic imides with anticancer and anti-inflammatory activities . It is also used to prepare imidazolecarboxamide derivatives with cannabinoid CB2 receptor antagonistic activities .

Synthesis Analysis

The synthesis of “1,2-Dimethyl-1H-imidazole-4,5-dicarboxylic acid” involves several steps. The process starts with the oxidation of benzimidazole . The reaction temperature reaches 60°C, at which point oxone is gradually added and the reaction is maintained for 16 hours .Molecular Structure Analysis

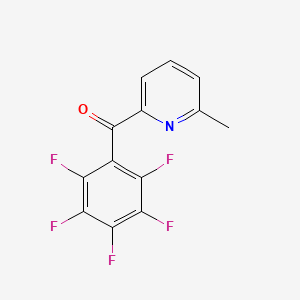

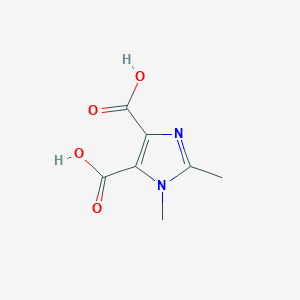

The molecular formula of “1,2-Dimethyl-1H-imidazole-4,5-dicarboxylic acid” is C7H8N2O4 . The molecular weight is 184.1494 . The structure is available as a 2D Mol file or as a computed 3D SD file .Chemical Reactions Analysis

The chemical reactions of “1,2-Dimethyl-1H-imidazole-4,5-dicarboxylic acid” are complex and involve several steps. For instance, the reaction with Fe (NO3)3.9H2O, 58% nitric acid, tetrabutylammonium bromide, and benzimidazole at a temperature of 60°C .Physical and Chemical Properties Analysis

The physical and chemical properties of “1,2-Dimethyl-1H-imidazole-4,5-dicarboxylic acid” include a molecular weight of 184.1494 , a melting point of 262°C , and a density of 1.749 g/cm3 . It is a fine crystalline powder .科学研究应用

发光传感

1,2-二甲基-1H-咪唑-4,5-二甲酸衍生物已被用于合成镧系元素(III)-有机骨架。这些骨架表现出对苯甲醛衍生物敏感的特征发射带,使其成为这些化学物质的潜在荧光传感器 (Shi 等人,2015 年)。

配位聚合物

已探索使用多功能咪唑二羧酸盐作为间隔基构建的过渡金属配位聚合物,以了解其热和光致发光特性。这些聚合物表现出很强的配位能力和配位模式的多功能性 (Xiong 等人,2013 年)。

分析化学

咪唑啉酮除草剂的二甲基衍生物被合成,用于开发气相色谱法,以痕量分析各种基质中的这些除草剂。这突出了咪唑衍生物在增强环境监测分析方法中的应用 (Anisuzzaman 等人,2000 年)。

阴离子的主体

咪唑基双酚衍生物已被结构表征为阴离子的多功能主体。它们的晶体堆积是由静电和弱相互作用辅助的,表明在分子识别和传感器设计中具有潜在应用 (Nath & Baruah,2012 年)。

配位化学

已合成了一种包含咪唑二羧酸盐的一维 CdII 配位聚合物,展示了咪唑衍生物在形成具有独特结构特性的多元金属有机骨架方面的潜力。这些材料可以在催化、储气或分离过程中找到应用 (Liu 等人,2018 年)。

固态发光

基于咪唑二羧酸盐的金属有机骨架因其固态发光特性而受到研究。此类骨架可用于开发用于传感器、显示器或照明应用的发光材料 (Lin 等人,2015 年)。

作用机制

Target of Action

1,2-Dimethyl-1H-imidazole-4,5-dicarboxylic acid is a versatile compound with a variety of potential targets. Imidazoles, the class of compounds to which it belongs, are key components in functional molecules used in a diverse range of applications . .

Mode of Action

Imidazoles are known to interact with their targets through various mechanisms, often involving the formation of bonds during the synthesis of the imidazole .

Biochemical Pathways

Imidazoles are known to be involved in a wide range of applications, including pharmaceuticals, agrochemicals, dyes for solar cells, functional materials, and catalysis .

Result of Action

It is known that imidazole derivatives can have anticancer and anti-inflammatory activities .

Action Environment

It is known that factors such as temperature and humidity can affect the properties of certain imidazole-based compounds .

生化分析

Biochemical Properties

1,2-Dimethyl-1H-imidazole-4,5-dicarboxylic acid plays a crucial role in biochemical reactions due to its ability to interact with various enzymes, proteins, and other biomolecules. This compound can act as a ligand, binding to metal ions and forming complexes that are essential for catalytic activities. For instance, it can interact with enzymes such as metalloproteases, which require metal ions for their catalytic function. The nature of these interactions often involves coordination bonds between the nitrogen atoms of the imidazole ring and the metal ions, stabilizing the enzyme’s active site and enhancing its catalytic efficiency .

Cellular Effects

1,2-Dimethyl-1H-imidazole-4,5-dicarboxylic acid influences various cellular processes, including cell signaling pathways, gene expression, and cellular metabolism. This compound can modulate cell signaling pathways by acting as an agonist or antagonist to specific receptors. For example, it may bind to G-protein coupled receptors (GPCRs), altering the downstream signaling cascade and affecting cellular responses such as proliferation, differentiation, and apoptosis. Additionally, 1,2-Dimethyl-1H-imidazole-4,5-dicarboxylic acid can influence gene expression by interacting with transcription factors, thereby regulating the transcription of target genes involved in metabolic pathways .

Molecular Mechanism

The molecular mechanism of 1,2-Dimethyl-1H-imidazole-4,5-dicarboxylic acid involves its binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression. At the molecular level, this compound can bind to the active sites of enzymes, either inhibiting or activating their catalytic function. For instance, it may act as a competitive inhibitor by mimicking the substrate and binding to the enzyme’s active site, preventing the actual substrate from binding. Alternatively, it can activate enzymes by inducing conformational changes that enhance their catalytic activity. Furthermore, 1,2-Dimethyl-1H-imidazole-4,5-dicarboxylic acid can modulate gene expression by binding to transcription factors or DNA, influencing the transcriptional machinery and altering the expression of specific genes .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of 1,2-Dimethyl-1H-imidazole-4,5-dicarboxylic acid can change over time due to its stability, degradation, and long-term effects on cellular function. This compound is generally stable under standard laboratory conditions, but its stability can be influenced by factors such as pH, temperature, and the presence of other reactive species. Over time, 1,2-Dimethyl-1H-imidazole-4,5-dicarboxylic acid may undergo degradation, leading to the formation of by-products that could affect its biochemical activity. Long-term studies have shown that this compound can have sustained effects on cellular function, including alterations in metabolic pathways and gene expression .

Dosage Effects in Animal Models

The effects of 1,2-Dimethyl-1H-imidazole-4,5-dicarboxylic acid in animal models vary with different dosages. At low doses, this compound may exhibit beneficial effects, such as enhancing metabolic activity and promoting cell survival. At high doses, it can induce toxic or adverse effects, including oxidative stress, inflammation, and cell death. Threshold effects have been observed, where a specific dosage range elicits a maximal response, beyond which the effects plateau or become detrimental. These dosage-dependent effects highlight the importance of optimizing the dosage for therapeutic applications .

Metabolic Pathways

1,2-Dimethyl-1H-imidazole-4,5-dicarboxylic acid is involved in various metabolic pathways, interacting with enzymes and cofactors that regulate metabolic flux and metabolite levels. This compound can participate in the tricarboxylic acid (TCA) cycle, glycolysis, and amino acid metabolism by acting as a substrate or cofactor for specific enzymes. For example, it may be converted into intermediates that enter the TCA cycle, contributing to energy production and biosynthesis. Additionally, 1,2-Dimethyl-1H-imidazole-4,5-dicarboxylic acid can influence the levels of metabolites such as ATP, NADH, and pyruvate, thereby modulating cellular energy status and metabolic homeostasis .

Transport and Distribution

The transport and distribution of 1,2-Dimethyl-1H-imidazole-4,5-dicarboxylic acid within cells and tissues involve specific transporters and binding proteins. This compound can be transported across cell membranes by facilitated diffusion or active transport mechanisms, depending on its concentration gradient and the presence of specific transporters. Once inside the cell, 1,2-Dimethyl-1H-imidazole-4,5-dicarboxylic acid can bind to intracellular proteins, influencing its localization and accumulation. For instance, it may bind to cytoplasmic or nuclear proteins, affecting its distribution within different cellular compartments .

Subcellular Localization

The subcellular localization of 1,2-Dimethyl-1H-imidazole-4,5-dicarboxylic acid is critical for its activity and function. This compound can be targeted to specific compartments or organelles through targeting signals or post-translational modifications. For example, it may be directed to the mitochondria, where it participates in energy production and metabolic regulation. Alternatively, 1,2-Dimethyl-1H-imidazole-4,5-dicarboxylic acid can be localized to the nucleus, where it interacts with transcription factors and DNA to regulate gene expression. The subcellular localization of this compound is essential for its role in cellular processes and biochemical reactions .

属性

IUPAC Name |

1,2-dimethylimidazole-4,5-dicarboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H8N2O4/c1-3-8-4(6(10)11)5(7(12)13)9(3)2/h1-2H3,(H,10,11)(H,12,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FYZUPKJUPDDKFI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NC(=C(N1C)C(=O)O)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H8N2O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

184.15 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![6-{4-[(tert-Butoxycarbonyl)amino]phenoxy}nicotinic acid](/img/structure/B1452965.png)

![6-[4-(Piperidin-1-ylcarbonyl)phenoxy]pyridin-3-amine](/img/structure/B1452966.png)

![1-[6-(3-Chlorophenyl)pyridin-3-yl]ethanone](/img/structure/B1452969.png)

![tert-Butyl 3,4-dihydro-2H-spiro[isoquinoline-1,4'-piperidine]-1'-carboxylate](/img/structure/B1452970.png)